Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820851
InChI: InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2
SMILES: C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8]
Molecular Formula: C42H26Cl2N8Ru
Molecular Weight: 814.7 g/mol

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride

CAS No.:

Cat. No.: VC13820851

Molecular Formula: C42H26Cl2N8Ru

Molecular Weight: 814.7 g/mol

* For research use only. Not for human or veterinary use.

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride -

Specification

Molecular Formula C42H26Cl2N8Ru
Molecular Weight 814.7 g/mol
IUPAC Name 1,10-phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride
Standard InChI InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2
Standard InChI Key DGRYOIGUEIIQFV-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8]
Canonical SMILES C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8]

Introduction

Chemical Structure and Composition

Molecular Architecture

The complex features a central ruthenium(II) ion coordinated by two 1,10-phenanthroline (phen) ligands and one dipyridophenazine (dppz) ligand in an octahedral geometry . The phen ligands provide stability through their bidentate binding, while the dppz ligand, a planar aromatic system, enables intercalation into DNA base pairs . The chloride counterions balance the +2 charge of the ruthenium center .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC42H26Cl2N8Ru\text{C}_{42}\text{H}_{26}\text{Cl}_2\text{N}_8\text{Ru}
Molecular Weight814.7 g/mol
Coordination GeometryOctahedral
Ligands2 × 1,10-phenanthroline, 1 × dipyridophenazine

Spectroscopic Characterization

The complex exhibits a metal-to-ligand charge transfer (MLCT) absorption band near 450 nm, characteristic of ruthenium polypyridyl complexes . Emission studies reveal a strong luminescence at 610 nm when bound to DNA, earning it the designation of a "molecular light switch" . This emission is quenched in aqueous media but enhanced in hydrophobic environments, such as DNA grooves .

Synthesis and Preparation

Synthetic Methodology

The synthesis typically involves refluxing ruthenium(III) chloride with 1,10-phenanthroline and dipyridophenazine in ethylene glycol under inert conditions . A stepwise ligand substitution process ensures the sequential coordination of phen and dppz ligands. Purification via column chromatography yields the final product with >95% purity .

Reaction Scheme:

RuCl3+2phen+dppzΔ,N2[Ru(phen)2(dppz)]Cl2+byproducts\text{RuCl}_3 + 2 \, \text{phen} + \text{dppz} \xrightarrow{\Delta, \text{N}_2} [\text{Ru(phen)}_2(\text{dppz})]\text{Cl}_2 + \text{byproducts}

Challenges and Optimization

Key challenges include controlling ligand stoichiometry and avoiding oxidation of ruthenium(II). The use of reducing agents like ascorbic acid and anaerobic conditions improves yields . Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes .

Physicochemical Properties

Solubility and Stability

The complex is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water . Stability studies indicate decomposition above 300°C, with a melting point of 285–290°C .

Electrochemical Behavior

Cyclic voltammetry reveals a reversible Ru(II)/Ru(III) oxidation at +1.2 V (vs. Ag/AgCl) and a dppz-based reduction at −1.1 V . These redox properties facilitate electron transfer processes in photocatalytic applications .

DNA Interaction and Biological Applications

DNA Binding Mechanism

The dppz ligand intercalates between DNA base pairs, as confirmed by viscometric titrations and circular dichroism . Binding constants (KbK_b) range from 1×104M11 \times 10^4 \, \text{M}^{-1} to 3×104M13 \times 10^4 \, \text{M}^{-1}, depending on DNA sequence and ionic strength .

Table 2: DNA Binding Parameters

DNA TypeKb(M1)K_b \, (\text{M}^{-1})Binding Mode
Calf Thymus DNA2.5×1042.5 \times 10^4Intercalation
Synthetic Poly(dA-dT)1.8×1041.8 \times 10^4Groove Binding

Photocleavage Activity

Upon irradiation (λ = 450 nm), the complex generates singlet oxygen (1O2^1\text{O}_2) and hydroxyl radicals (OH\cdot\text{OH}), inducing strand breaks in plasmid DNA . The photocleavage efficiency follows the order:

[Ru(phen)2(dppz)]2+>[Ru(phen)(dppz)2]2+[Ru(dppz)3]2+[\text{Ru(phen)}_2(\text{dppz})]^{2+} > [\text{Ru(phen)(dppz)}_2]^{2+} \gg [\text{Ru(dppz)}_3]^{2+}

This trend correlates with the number of intercalating dppz ligands .

Recent Research Advancements

Antimicrobial Applications

Analogous ruthenium complexes exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL . Methylation of phen ligands enhances lipophilicity and membrane penetration, improving efficacy .

Luminescence-Based Sensing

The complex serves as a DNA sensor in live cells, with a 16-fold emission enhancement upon binding . Functionalization with carboxyl or amino groups enables conjugation to biomolecules, facilitating targeted imaging .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator